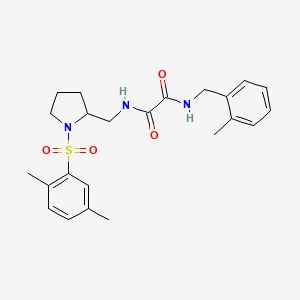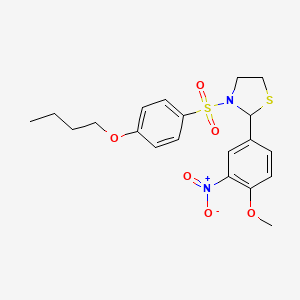
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring substituted with butoxyphenylsulfonyl and methoxy-nitrophenyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Butoxyphenylsulfonyl Group: This step may involve sulfonylation using butoxyphenylsulfonyl chloride in the presence of a base.
Introduction of Methoxy-Nitrophenyl Group: This can be done through nitration followed by methoxylation of a phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens or alkylating agents may be employed under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonyl groups could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-Methoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
- 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
Uniqueness
The unique combination of butoxyphenylsulfonyl and methoxy-nitrophenyl groups in 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are desirable.
Eigenschaften
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-3-4-12-28-16-6-8-17(9-7-16)30(25,26)21-11-13-29-20(21)15-5-10-19(27-2)18(14-15)22(23)24/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBRQISUSYMMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
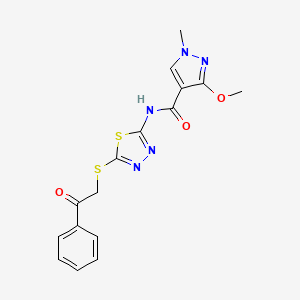
![6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2560828.png)

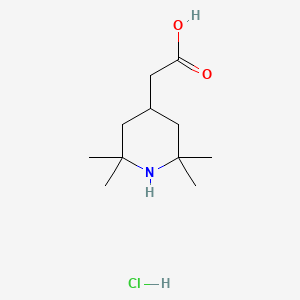
![2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2560832.png)
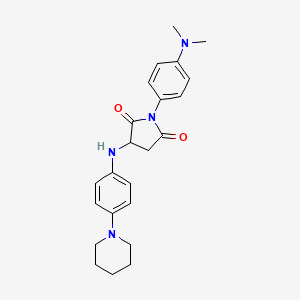
![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)
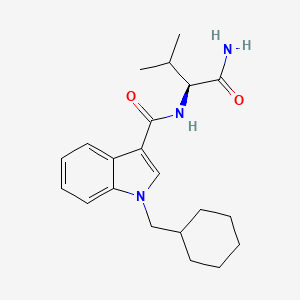
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2560840.png)
![3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2560845.png)
![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)
![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)
